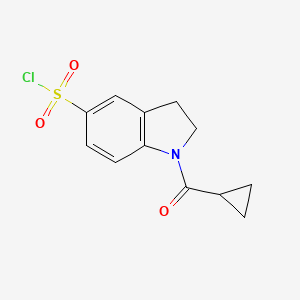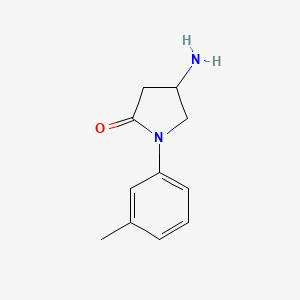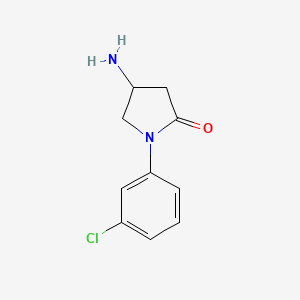
N-(1,2,3,4-四氢喹啉-5-基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a chemical compound that belongs to the class of tetrahydroquinoline sulfonamides. This class of compounds has been studied for various chemical properties and reactions, including their potential as inhibitors for certain enzymes and their unique structural characteristics.
Synthesis Analysis
The synthesis of related tetrahydroquinoline sulfonamides involves several steps, including the oxidation and cyclization reactions. For instance, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-6-ols with lead tetraacetate results in the formation of o-quinol acetates, which can further undergo transformations to yield various N,N-dialkylmethanesulfonamides . Additionally, the reaction of N-methanesulfonyl-aniline derivatives with bromine and subsequent cyclization can lead to the formation of tetrahydrocarbazole sulfonamides .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline sulfonamides can be complex, with the potential for self-association in solution. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been shown to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal form . The topology of these hydrogen bonds and the conformation of the molecules play a significant role in their chemical behavior and interactions.
Chemical Reactions Analysis
Tetrahydroquinoline sulfonamides can undergo various chemical reactions, including protonation and complex formation with acids. The carbonyl group in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, for instance, undergoes protonation only with very strong acids, while weaker acids lead to the formation of solvate H-complexes . These reactions are crucial for understanding the reactivity and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline sulfonamides are influenced by their molecular structure and substituents. For example, the presence of a sulfonamide group can enhance the solubility and reactivity of these compounds. The comparison of sulfonamides with their isosteric sulfones has shown that while sulfones are more lipophilic, sulfonamides tend to be more potent inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT) . This difference in properties is important for the design of compounds with desired biological activities.
科学研究应用
甲烷利用与环境影响
甲烷氧化菌和甲烷资源利用:甲烷氧化菌是一种以甲烷为唯一碳源的细菌,具有多种生物技术应用,包括生产单细胞蛋白、生物聚合物和生物柴油脂质。这些细菌还可用于生物修复、化学转化,甚至可能直接发电,展示了甲烷作为环境技术和生物技术中有价值资源的潜力 (Strong, Xie, & Clarke, 2015)。
四氢异喹啉在治疗中的应用:四氢异喹啉是一类与四氢喹啉相关的化合物,已被探索用于各种治疗应用。这些化合物在癌症和中枢神经系统疾病的药物发现中显示出前景,并且在治疗传染病方面具有潜力。FDA 批准曲贝替定用于软组织肉瘤突显了这些化合物在抗癌药物发现中的重要性 (Singh & Shah, 2017)。
催化与化学转化
甲烷的均相功能化:开发更廉价、更清洁的将甲烷转化为燃料和化学品的工艺仍然是化学中的一项重大挑战。甲烷功能化均相体系的研究综述重点关注将甲烷转化为功能化产物的体系,这可能导致在固体氧化物燃料电池中更有效地利用天然气,为高效且环保的发电提供一条有前景的途径 (Gunsalus et al., 2017)。
植物生理学与甲烷产生
甲烷在植物生理学中的作用:甲烷已被发现可增强植物对非生物胁迫(如盐度和干旱)的耐受性,促进根系发育和延缓衰老。这些发现表明,植物产生的甲烷可能是植物生存策略的一部分 (Li, Wei, & Shen, 2019)。
作用机制
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The future directions of “N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may continue to be used in the study of protein function and interactions. Further applications would depend on the results of ongoing research.
属性
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11-12H,3-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNNKBPDNFJKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602653 |
Source


|
| Record name | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide | |
CAS RN |
1016718-33-4 |
Source


|
| Record name | N-(1,2,3,4-Tetrahydroquinolin-5-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



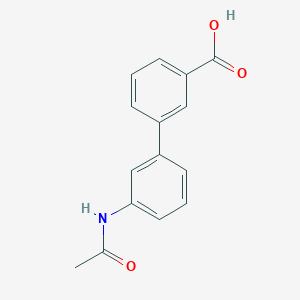
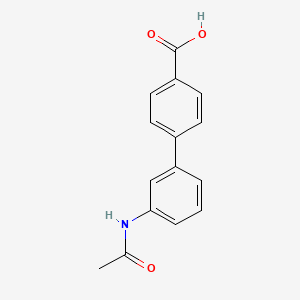

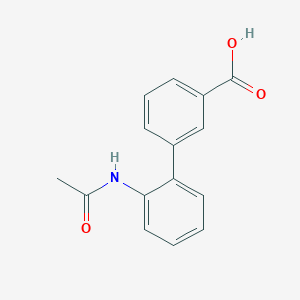
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)

